

# A Comprehensive Technical Guide to N-Boc-C1-PEG3-C3-NH2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Boc-C1-PEG3-C3-NH2**, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, provides a general experimental protocol for its use in PROTAC synthesis, and illustrates the fundamental mechanism of PROTAC action.

### **Core Molecular Data**

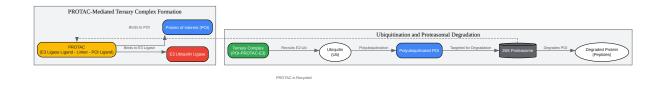
The fundamental physicochemical properties of **N-Boc-C1-PEG3-C3-NH2** are summarized below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.

Property	Value	Reference
Molecular Weight	320.42 g/mol	[1]
Chemical Formula	C15H32N2O5	[1]
CAS Number	194920-62-2	[1]
Appearance	Colorless to light yellow liquid	[1]
SMILES	O=C(OC(C) (C)C)NCCCOCCOCCOCCN	[1]



# Conceptual Framework: PROTAC-Mediated Protein Degradation

**N-Boc-C1-PEG3-C3-NH2** serves as a polyethylene glycol (PEG)-based linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest. The diagram below illustrates the general mechanism of action for a PROTAC.



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Caption: General mechanism of PROTAC-mediated protein degradation.

# Experimental Protocol: Synthesis of a PROTAC using N-Boc-C1-PEG3-C3-NH2

This section provides a generalized, two-step protocol for the conjugation of an E3 ligase ligand and a Protein of Interest (POI) ligand using the **N-Boc-C1-PEG3-C3-NH2** linker.

Objective: To synthesize a functional PROTAC molecule by sequentially coupling a POI ligand and an E3 ligase ligand to the **N-Boc-C1-PEG3-C3-NH2** linker.

Materials:

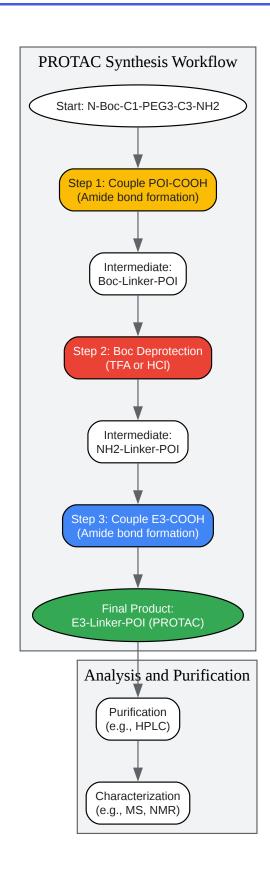
N-Boc-C1-PEG3-C3-NH2



- POI ligand with a carboxylic acid functional group (POI-COOH)
- E3 ligase ligand with a carboxylic acid functional group (E3-COOH)
- Coupling reagents (e.g., HATU, HOBt)
- Tertiary amine base (e.g., DIPEA)
- Anhydrous DMF
- TFA or HCl in dioxane for Boc deprotection
- Standard laboratory glassware and purification equipment (e.g., HPLC)

Workflow Diagram:





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Caption: Workflow for a two-step PROTAC synthesis.



#### Procedure:

#### Step 1: Coupling of the POI Ligand

- Dissolve the POI ligand (1.0 eq) and coupling reagents such as HATU (1.1 eq) and HOBt (1.1 eq) in anhydrous DMF.
- Add DIPEA (3.0 eq) to the mixture and stir for 5-10 minutes at room temperature.
- Add a solution of N-Boc-C1-PEG3-C3-NH2 (1.0 eq) in anhydrous DMF to the activated POI ligand solution.
- Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.
- Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Purify the resulting Boc-protected intermediate by flash column chromatography.

#### Step 2: Boc Deprotection

- Dissolve the purified Boc-protected intermediate in a solution of 20-50% TFA in DCM, or 4M
   HCl in dioxane.
- Stir the reaction at room temperature for 1-2 hours, monitoring for the removal of the Boc group by LC-MS.
- Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  The resulting amine salt is often used directly in the next step.

#### Step 3: Coupling of the E3 Ligase Ligand

- In a separate flask, dissolve the E3 ligase ligand (1.0 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.
- Add DIPEA (3.0 eq) and stir for 5-10 minutes.



- Add the deprotected amine-linker-POI intermediate from Step 2 to the activated E3 ligase ligand solution.
- Allow the reaction to stir at room temperature for 4-12 hours, monitoring by LC-MS.
- Upon completion, purify the final PROTAC product using reverse-phase HPLC.
- Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.

Note: This is a generalized protocol. Reaction conditions, including solvents, coupling reagents, and reaction times, may need to be optimized for specific POI and E3 ligase ligands. It is crucial to have robust analytical methods in place for monitoring reaction progress and characterizing the final compound.

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### References

- 1. medchemexpress.com [medchemexpress.com]
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